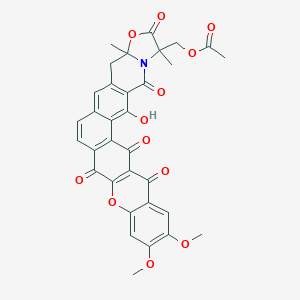

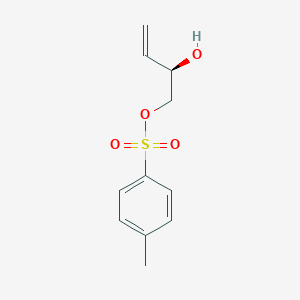

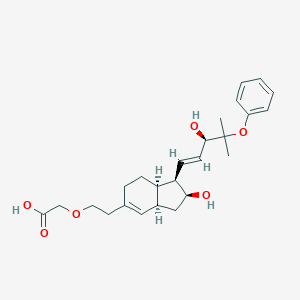

![molecular formula C₁₁H₁₆O₄ B143755 (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol CAS No. 139508-73-9](/img/structure/B143755.png)

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

説明

A fungal metabolite that acts as a potent HDAC inhibitor (IC50 = 4.7uM for HDAC1). It reverts ras- and src-transformed NIH3T3 cells to a flat phenotype (1ug/ml).

Depudecin is a polyketide obtained from the fungus Alternaria brassicicola and having a highly unusual structure of an 11-carbon chain containing two epoxides and six stereogenic centres. It is an inhibitor of histone deacetylase (HDAC) both in vivo and in vitro and also exhibits anti-angiogenic activity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a fungal metabolite.

科学的研究の応用

Cancer Treatment

Depudecin, as a histone deacetylase (HDAC) inhibitor, has shown potential in treating various cancers such as pancreatic, esophageal squamous cell carcinoma, multiple myeloma, prostate carcinoma, and more by inducing growth arrest, differentiation, and apoptotic cell death of transformed cells .

Stem Cell Research

HDAC inhibitors like depudecin can improve the expansion methods of human hematopoietic stem cells and bone differentiation of mesenchymal stem cells (MSCs), enhancing the efficiency of induced pluripotent stem cell (iPSC) generation and cellular therapies .

Tissue Engineering

The inhibition of HDACs has been utilized to increase the efficiency of cell-based therapies and tissue engineering, suggesting potential applications in regenerative medicine .

Epigenetic Insights

Depudecin provides insights into epigenetic changes in cancer by disrupting the expression and activity of HDACs involved in acetylation and deacetylation of histones .

Uterine Quiescence

Research indicates that HDAC inhibitors can influence uterine quiescence by affecting histone acetylation and chromatin structure, thus impacting transcription factor interaction with target genes .

Metabolic Pathway Regulation

HDAC inhibitors like depudecin can regulate metabolic pathways such as gluconeogenesis by inhibiting key enzymes through histone deacetylation, which may have implications for cancer progression .

作用機序

Target of Action

Depudecin primarily targets histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which play a crucial role in gene regulation . In addition to histones, HDACs also deacetylate many other nuclear proteins like p53, E2F, ATM kinase, and CAF1 .

Mode of Action

Depudecin interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, causing the DNA that is tightly wrapped around a deacetylated histone core to relax . This relaxation of the DNA structure can then influence gene expression.

Biochemical Pathways

The inhibition of HDACs by depudecin affects the biochemical pathways related to gene regulation . The increased acetylation of histones alters the structure of chromatin, the material of which chromosomes are made. This alteration can then influence the transcription of genes, leading to changes in the protein products produced by the cell .

Pharmacokinetics

Given its potent activity at micromolar concentrations , it can be inferred that depudecin likely has good bioavailability.

Result of Action

The primary result of depudecin’s action is the induction of tumor cell differentiation . By inhibiting HDACs and thereby influencing gene expression, depudecin can cause transformed cells to revert to a more normal phenotype . This makes depudecin a potential anti-cancer agent .

特性

IUPAC Name |

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8?,9+,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVJMFOLJOOWFS-LMSNBXBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |

CAS RN |

139508-73-9 | |

| Record name | Depudecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

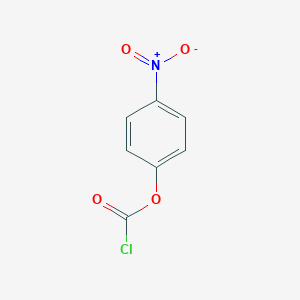

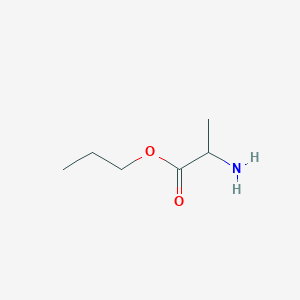

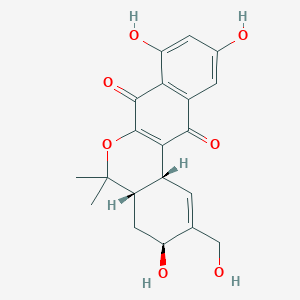

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)

![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)